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molecular formula C8H12N4O4 B1489449 Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate CAS No. 52130-20-8

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate

Cat. No. B1489449
M. Wt: 228.21 g/mol
InChI Key: UXJLXSSSGQYJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962272

Procedure details

A mixture of ethyl azidoacetate (6.4 grams, 50 millimoles) and ethyl cyanoformate (distilled, 15.0 grams, 150 millimoles) was heated on a steam bath for 40 hours. The yellow reaction mixture was concentrated under vacuum to give 9.4 grams (83 percent of theoretical yield) of an oil. Distillation of a sample at 115°-117°C. (.015 mm.) gave a viscous oil. On standing the title product, as a crystalline solid, was obtained, m.p. 26°-29.5°C. The analysis was as follows:
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+:2]=[N-:3].[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:11]>>[CH2:8]([O:7][C:5]([C:4]1[N:11]([CH2:10][C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:3]=[N:2][N:1]=1)=[O:6])[CH3:9]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OCC
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 40 hours
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
The yellow reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
9.4 grams (83 percent of theoretical yield) of an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of a sample at 115°-117°C. (.015 mm.)
CUSTOM
Type
CUSTOM
Details
gave a viscous oil

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN=NN1CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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